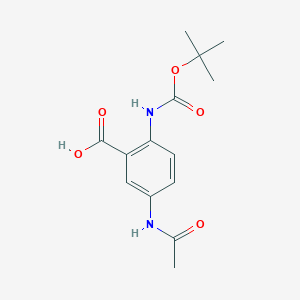

Boc-5-acetamido-2-aminobenzoic acid

Description

Boc-5-acetamido-2-aminobenzoic acid is a protected derivative of 5-acetamido-2-aminobenzoic acid, where the amino group is shielded by a tert-butoxycarbonyl (Boc) protecting group. This modification enhances stability during synthetic processes, particularly in peptide coupling or glycosylation reactions, while retaining the carboxylic acid and acetamido functional groups.

Properties

IUPAC Name |

5-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-8(17)15-9-5-6-11(10(7-9)12(18)19)16-13(20)21-14(2,3)4/h5-7H,1-4H3,(H,15,17)(H,16,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOIHHGLRASUAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-5-acetamido-2-aminobenzoic acid can be synthesized through a multi-step process. One common method involves the protection of the amino group of 5-amino-2-acetamidobenzoic acid with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Boc-5-acetamido-2-aminobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amino group can be replaced by other nucleophiles.

Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are often carried out in polar aprotic solvents like DCM or acetonitrile.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in the presence of scavengers like water or anisole to capture the by-products.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles used in substitution reactions. For deprotection reactions, the primary product is the free amine derivative of 5-acetamido-2-aminobenzoic acid .

Scientific Research Applications

Peptide Synthesis

Overview:

Boc-5-acetamido-2-aminobenzoic acid serves as a protecting group in peptide synthesis. Protecting groups are crucial for selectively modifying amino acids without affecting other functional groups.

Case Study:

In a study on peptide synthesis, Boc-protected amino acids were utilized to create complex peptides with specific biological activities. The protection allowed for the sequential addition of amino acids while preventing unwanted reactions at the amine or carboxylic acid functionalities .

Drug Development

Overview:

The compound plays a vital role in the development of pharmaceuticals, particularly as a scaffold for creating bioactive compounds that target specific biological pathways.

Case Study:

Research has demonstrated that derivatives of this compound exhibit enhanced oral bioavailability and reduced metabolic inactivation when used as prodrugs. These modifications have shown promise in revitalizing older drugs with poor pharmacokinetic profiles, such as para-aminosalicylic acid (PAS), which is used in tuberculosis treatment .

Bioconjugation

Overview:

this compound is employed in bioconjugation processes to facilitate the attachment of biomolecules like proteins and nucleic acids to surfaces or other molecules.

Case Study:

In drug delivery systems, researchers have utilized this compound to enhance the efficacy of targeted therapies by improving the stability and solubility of conjugated biomolecules. This application is particularly beneficial in developing targeted cancer therapies .

Analytical Chemistry

Overview:

The compound is also used in various analytical techniques, including chromatography, to separate and identify complex mixtures in biological samples.

Case Study:

In a study focused on the analysis of drug metabolites, this compound was employed as a derivatization agent in high-performance liquid chromatography (HPLC), improving the detection limits and resolution of analytes .

Material Science

Overview:

Its unique properties are leveraged in developing advanced materials, including polymers and coatings that require specific functional groups for enhanced performance.

Case Study:

Research has indicated that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it suitable for applications in biomedical devices and smart coatings .

Data Summary Table

Mechanism of Action

The mechanism of action of Boc-5-acetamido-2-aminobenzoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, allowing for selective reactions at other sites of the molecule. Upon deprotection, the free amine can participate in further chemical reactions, such as peptide bond formation .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₄H₁₈N₂O₅

- Molecular Weight : 294.31 g/mol

- CAS Number : 848126-55-6

- Structure: Features a benzoic acid backbone with acetamido (-NHCOCH₃) and Boc-protected amino (-NHBoc) groups at the 5- and 2-positions, respectively.

The Boc group improves solubility in organic solvents and prevents unwanted side reactions, making this compound valuable in medicinal chemistry and glycobiology research .

Structural Isomers and Analogues

a. 4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid

- Molecular Formula: C₁₄H₁₈N₂O₅ (identical to Boc-5-acetamido-2-aminobenzoic acid)

- Molecular Weight : 294.31 g/mol

- CAS Number : 1219967-27-7

- Key Differences: Substitutions: Nitro (-NO₂) group at the 3-position and a methyl-tetrahydro-2H-pyran-4-ylmethylamino group at the 4-position. Functional Impact: The nitro group increases electron-withdrawing effects, altering reactivity in electrophilic substitution reactions compared to the acetamido group in the Boc derivative.

b. 5-Acetamido-2-aminobenzoic Acid (Unprotected Precursor)

- Molecular Formula : C₉H₁₀N₂O₃

- Molecular Weight : 194.19 g/mol

- CAS Number : 50670-83-2

- Key Differences: Lacks the Boc group, leaving the amino group (-NH₂) exposed. Functional Impact: Higher polarity and lower solubility in organic solvents. The unprotected amino group increases susceptibility to oxidation or unintended acylation .

Functional Group Variants

a. 5-Acetamidosalicylic Acid

- CAS Number : 51-59-2

- Structure: Features a hydroxyl (-OH) group at the 2-position instead of the amino group.

- Key Differences: The hydroxyl group enhances acidity (pKa ~2.5) compared to the Boc-protected amino group (pKa ~8–10). Applications: Primarily used as an anti-inflammatory agent, unlike the Boc derivative’s role in synthetic intermediates .

b. 2-Acetamido-5-nitrobenzenesulphonic Acid

- CAS Number : 19407-42-2

- Structure : Replaces the carboxylic acid (-COOH) with a sulfonic acid (-SO₃H) group.

- Key Differences: Sulfonic acid imparts higher water solubility and stronger acidity (pKa ~0–1) compared to the carboxylic acid (pKa ~4–5) in this compound .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₁₄H₁₈N₂O₅ | 294.31 | 848126-55-6 | -COOH, -NHBoc, -NHCOCH₃ |

| 5-Acetamido-2-aminobenzoic acid | C₉H₁₀N₂O₃ | 194.19 | 50670-83-2 | -COOH, -NH₂, -NHCOCH₃ |

| 4-[Methyl(THP-4-ylmethyl)amino]-3-nitrobenzoic acid | C₁₄H₁₈N₂O₅ | 294.31 | 1219967-27-7 | -COOH, -NO₂, -N(CH₃)(THP-4-yl) |

| 5-Acetamidosalicylic acid | C₉H₉NO₄ | 195.17 | 51-59-2 | -COOH, -OH, -NHCOCH₃ |

| 2-Acetamido-5-nitrobenzenesulphonic acid | C₈H₈N₂O₆S | 260.23 | 19407-42-2 | -SO₃H, -NHCOCH₃, -NO₂ |

Biological Activity

Boc-5-acetamido-2-aminobenzoic acid (Boc-AABA) is a chemically modified derivative of 5-acetamido-2-aminobenzoic acid, featuring a tert-butyloxycarbonyl (Boc) protective group. This modification enhances its stability, solubility, and potential biological applications. The compound has garnered attention due to its promising biological activities, particularly in the realms of analgesic and anti-inflammatory properties. This article delves into the biological activity of Boc-AABA, supported by relevant data tables and research findings.

- Molecular Formula : C14H18N2O5

- Molecular Weight : 294.30 g/mol

The Boc group serves to protect the amino functionality, allowing for greater stability during chemical reactions and biological interactions. This property makes Boc-AABA a valuable compound in peptide synthesis and proteomics research.

Biological Activity Overview

Boc-AABA exhibits several notable biological activities, primarily related to its interaction with cyclooxygenase (COX) enzymes, which are critical targets for anti-inflammatory drugs. Similar compounds have shown significant analgesic effects through COX inhibition, suggesting that Boc-AABA may possess comparable pharmacological properties.

Key Biological Activities

-

Analgesic Effects :

- Compounds structurally related to Boc-AABA have demonstrated analgesic properties by inhibiting COX enzymes, particularly COX-2, which is associated with inflammation and pain.

- In vitro studies indicate that derivatives of 5-acetamido-2-hydroxybenzoic acid exhibit improved binding affinity to COX-2 receptors, enhancing their analgesic potential .

- Anti-inflammatory Activity :

Comparative Analysis with Related Compounds

The following table summarizes key structural analogs of Boc-AABA and their associated biological activities:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Acetamido-2-hydroxybenzoic acid | C9H10N2O3 | Analgesic properties; COX inhibitor |

| 5-Acetamido-2-amino benzoic acid | C9H10N2O3 | Precursor compound; used in drug synthesis |

| 4-Acetamidobenzoic acid | C9H11N1O3 | Similar structure; used as an analgesic |

Uniqueness : The presence of the Boc group in Boc-AABA enhances its stability and reactivity compared to unprotected derivatives, making it particularly valuable in synthetic applications where controlled reactivity is essential.

Case Studies and Research Findings

- In Vivo Studies :

- Molecular Docking Studies :

- Pharmacokinetic Evaluations :

Q & A

Q. What are the critical steps for synthesizing Boc-5-acetamido-2-aminobenzoic acid with high purity, and how can experimental reproducibility be ensured?

- Methodological Answer : Synthesis requires meticulous protection/deprotection of functional groups. Use orthogonal protecting groups (e.g., Boc for amines) to avoid side reactions. Purify intermediates via column chromatography (silica gel, gradient elution) and confirm purity via TLC (Rf values) and HPLC (≥95% purity threshold). Document all steps in detail, including solvent ratios, reaction times, and temperature controls, to enable reproducibility . For novel compounds, provide NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) data .

Q. Which analytical techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : Combine complementary techniques:

- NMR : Assign peaks using DEPT-135 and 2D-COSY/HMQC to resolve overlapping signals.

- HPLC-MS : Confirm molecular weight and detect impurities.

- Elemental Analysis : Validate empirical formula.

If spectral contradictions arise, cross-validate with independent methods (e.g., X-ray crystallography for structural confirmation) or compare with literature data for analogous compounds . Re-run experiments under controlled conditions to isolate artifacts .

Q. How can researchers optimize purification methods for this compound to minimize byproduct formation?

- Methodological Answer : Test purification strategies systematically:

Advanced Research Questions

Q. How should researchers design kinetic studies to investigate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design : Use a factorial design varying pH (2–10) and temperature (25–60°C). Prepare buffer solutions (e.g., phosphate for pH 7, acetate for pH 5) and incubate the compound. Sample aliquots at timed intervals (0, 24, 48, 72 hrs).

- Analysis : Quantify degradation via HPLC-UV (λ = 254 nm). Apply Arrhenius kinetics to model degradation rates. Use ANOVA to assess significance of pH/temperature effects .

- Validation : Repeat with triplicate samples and include controls (e.g., inert atmosphere to rule out oxidation) .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data on the compound’s reactivity?

- Methodological Answer :

- Re-evaluate Models : Ensure computational methods (e.g., DFT) use appropriate basis sets and solvation models. Compare with benchmark studies on similar benzoic acid derivatives.

- Experimental Replication : Confirm reactivity under inert conditions (e.g., Schlenk line) to exclude environmental interference.

- Collaborative Analysis : Engage specialists to review methodologies (e.g., crystallographers for structural validation) . Publish detailed protocols and raw data for peer scrutiny .

Q. How can researchers integrate this compound into peptide conjugation studies while preserving its functional group integrity?

- Methodological Answer :

- Protection Strategy : Use Boc groups for amine protection during solid-phase peptide synthesis. Employ mild deprotection conditions (e.g., TFA/DCM 1:99 v/v, 0°C) to prevent side reactions.

- Conjugation Monitoring : Track coupling efficiency via Kaiser test or MALDI-TOF MS. Optimize reaction stoichiometry (1.2–1.5 equivalents of coupling agent) .

- Post-Conjugation Analysis : Validate via circular dichroism (CD) for secondary structure retention and LC-MS for molecular weight confirmation .

Data Analysis and Interpretation

Q. What statistical approaches are essential for validating the reproducibility of synthetic yields across multiple batches?

- Methodological Answer :

- Data Collection : Record yields and purity for ≥3 independent batches.

- Analysis : Apply Student’s t-test (for two batches) or one-way ANOVA (for >2 batches) to assess variability. Calculate %RSD (relative standard deviation) for yield consistency.

- Thresholds : Accept ≤10% RSD for yield and ≤2% for purity. If exceeded, investigate variables (e.g., reagent lot, humidity) .

Q. How should researchers compare the efficacy of this compound derivatives in biological assays while minimizing bias?

- Methodological Answer :

- Blinded Studies : Use coded samples to prevent observer bias.

- Dose-Response Curves : Generate IC₅₀ values with 95% confidence intervals using nonlinear regression (e.g., GraphPad Prism).

- Positive/Negative Controls : Include known inhibitors and vehicle-only controls. Validate assays with Z’-factor ≥0.5 .

Literature and Collaboration

Q. What frameworks are recommended for conducting systematic literature reviews on the compound’s applications?

- Methodological Answer :

- Search Strategy : Use databases (SciFinder, Reaxys) with keywords: “this compound,” “benzamide derivatives,” “peptide coupling.” Filter by publication date (last 10 years) and document type (primary research).

- Critical Appraisal : Assess study quality via STROBE or CONSORT checklists. Prioritize studies with rigorous characterization and statistical validation .

Q. How can interdisciplinary teams collaboratively troubleshoot challenges in scaling up the compound’s synthesis?

- Methodological Answer :

- Workflow Division : Assign roles (e.g., organic chemists for synthesis, engineers for process optimization).

- Milestone Tracking : Use Gantt charts to monitor critical steps (e.g., catalyst screening, solvent recovery).

- Risk Mitigation : Pre-test hazardous steps (e.g., exothermic reactions) in small batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.